

Application of ^{14}C -Trehalose in Tuberculosis Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Trehalose C14

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Introduction

Trehalose, a disaccharide absent in mammals, is a crucial molecule for *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis. It serves as a structural component of the mycobacterial cell wall, an energy source, and a protective agent against various stresses. [1] The unique presence and essentiality of trehalose metabolism in Mtb make it an attractive target for novel diagnostic and therapeutic strategies. [2] Radio-labeled [^{14}C]-trehalose is a powerful tool for investigating the uptake, metabolism, and function of trehalose in Mtb, providing valuable insights into cell wall biosynthesis, drug efficacy, and the host-pathogen interaction. [3][4]

These application notes provide detailed protocols and data interpretation guidelines for the use of ^{14}C -trehalose in tuberculosis research.

Core Applications of ^{14}C -Trehalose in Tuberculosis Research

The primary applications of ^{14}C -trehalose in the study of *M. tuberculosis* include:

- **Metabolic Labeling and Tracer Studies:** ^{14}C -trehalose acts as a tracer to monitor the uptake and incorporation of trehalose into the mycobacterial cell. This allows for the study of trehalose transport systems and its subsequent metabolic fate.[3]
- **Cell Wall Biosynthesis Analysis:** A significant portion of imported trehalose is incorporated into essential cell wall glycolipids, primarily trehalose monomycolate (TMM) and trehalose dimycolate (TDM). By tracking the ^{14}C label, researchers can investigate the biosynthesis of these critical structural components.
- **Drug Discovery and Efficacy Testing:** The inhibition of trehalose metabolism and incorporation into the cell wall can be used as a readout for the efficacy of novel anti-tubercular agents. A reduction in ^{14}C -trehalose incorporation can indicate drug activity against cell wall synthesis pathways.
- **Host-Pathogen Interaction Studies:** Investigating the uptake and metabolism of ^{14}C -trehalose by Mtb within infected macrophages provides insights into the bacterium's metabolic state and survival strategies within the host cell.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing ^{14}C -trehalose to investigate its uptake and incorporation in *M. tuberculosis*.

Parameter	Experimental Condition	Result	Reference
¹⁴ C-Trehalose Incorporation	In vitro culture of M. tuberculosis	Time-dependent increase in cell-associated radioactivity over 24 hours.	
Cellular Localization of ¹⁴ C-Trehalose	M. tuberculosis-infected J774 macrophages	Accumulation of radioactivity in the intracellular bacterial pellet, with lower levels in the macrophage cytoplasm and extracellular medium.	
Incorporation into Glycolipids	In vitro culture of M. tuberculosis labeled for 24 hours	¹⁴ C-trehalose is incorporated into lipids that co-migrate with TMM and TDM standards on TLC plates.	
Inhibition of Incorporation	In vitro culture of M. tuberculosis treated with isoniazid (INH)	INH treatment blocks the biosynthesis of ¹⁴ C-labeled TMM and TDM.	

Experimental Protocols

Protocol 1: Metabolic Labeling of M. tuberculosis with ¹⁴C-Trehalose in vitro

This protocol describes the general procedure for labeling M. tuberculosis cultures with ¹⁴C-trehalose to study its incorporation into cellular components.

Materials:

- M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- ^{14}C -Trehalose (specific activity and concentration to be optimized based on experimental needs)
- Phosphate-buffered saline (PBS)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Centrifuge

Procedure:

- Grow M. tuberculosis in 7H9 broth to mid-log phase ($\text{OD}_{600} \sim 0.5\text{-}0.8$).
- In a biosafety cabinet, aliquot the desired volume of Mtb culture into sterile centrifuge tubes.
- Add ^{14}C -trehalose to the culture to a final concentration (e.g., 1-5 $\mu\text{Ci/mL}$).
- Incubate the culture at 37°C with shaking for the desired time points (e.g., 2, 6, 12, 24 hours).
- To harvest, centrifuge the culture at 3,000 x g for 10 minutes.
- Carefully remove the supernatant.
- Wash the bacterial pellet twice with an equal volume of cold PBS, centrifuging after each wash.
- Resuspend the final bacterial pellet in a known volume of PBS.
- Transfer an aliquot of the resuspended pellet to a scintillation vial containing scintillation fluid.

- Measure the radioactivity using a liquid scintillation counter to determine the total cell-associated ^{14}C -trehalose.

Protocol 2: Analysis of ^{14}C -Labeled Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) by Thin-Layer Chromatography (TLC)

This protocol outlines the extraction of lipids from ^{14}C -trehalose labeled *M. tuberculosis* and their analysis by TLC.

Materials:

- ^{14}C -trehalose labeled *M. tuberculosis* pellet (from Protocol 1)
- Chloroform
- Methanol
- Saline (0.9% NaCl)
- Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
- TLC developing tank
- TLC solvent system (e.g., Chloroform:Methanol:Water, 60:30:6, v/v/v)
- Phosphorimager or autoradiography film
- TMM and TDM standards (optional, for co-migration analysis)

Procedure:

- Lipid Extraction:
 - To the washed bacterial pellet from Protocol 1, add a 2:1 (v/v) mixture of chloroform:methanol.

- Vortex vigorously for 5 minutes and incubate at room temperature for 1 hour with intermittent vortexing.
- Centrifuge at 2,000 x g for 10 minutes to pellet the cell debris.
- Carefully transfer the supernatant (total lipid extract) to a new tube.
- Wash the pellet with a 1:1 (v/v) mixture of chloroform:methanol and add this wash to the initial extract.
- To induce phase separation, add 0.2 volumes of 0.9% saline to the total lipid extract.
- Vortex and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- TLC Analysis:
 - Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).
 - Spot the resuspended lipid extract onto a silica gel TLC plate. If available, spot TMM and TDM standards in adjacent lanes.
 - Allow the spots to dry completely.
 - Place the TLC plate in a developing tank pre-equilibrated with the chosen solvent system.
 - Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
 - Remove the plate from the tank and allow it to air dry completely in a fume hood.
 - Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
 - The radioactive spots corresponding to ^{14}C -TMM and ^{14}C -TDM can be identified by their migration relative to the standards or based on previously published R_f values.

Protocol 3: ^{14}C -Trehalose Labeling of *M. tuberculosis* within Macrophages

This protocol details the infection of a macrophage cell line and subsequent labeling with ^{14}C -trehalose to study its uptake by intracellular bacteria.

Materials:

- Macrophage cell line (e.g., J774)
- Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
- *M. tuberculosis* culture
- ^{14}C -Trehalose
- Sterile water
- Cell scraper
- Centrifuge

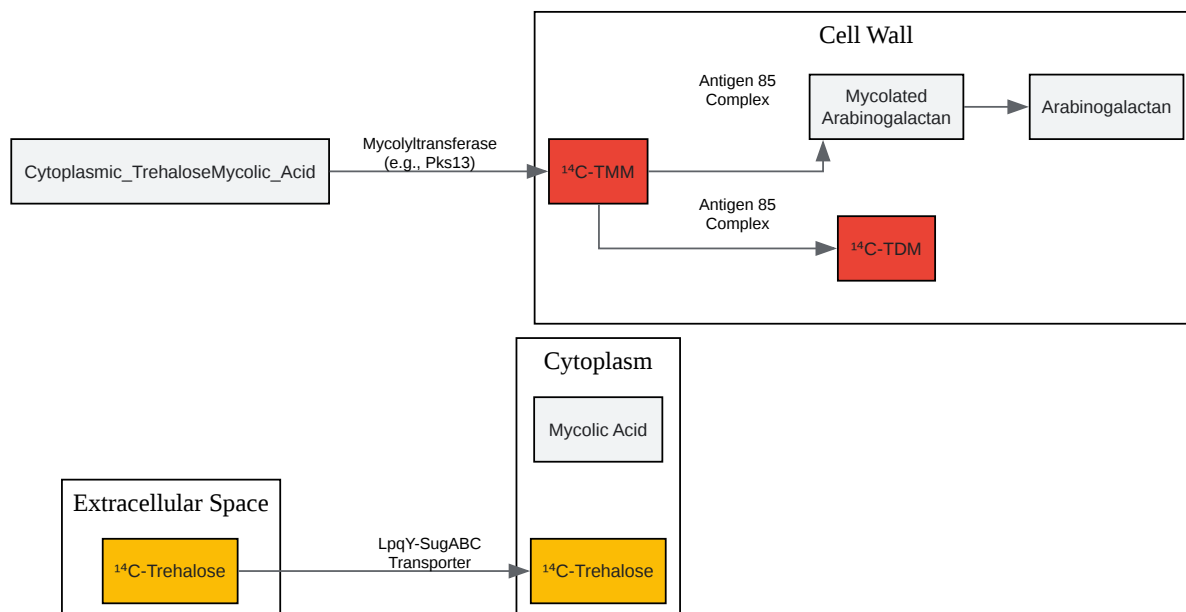
Procedure:

- Seed macrophages in a tissue culture plate and grow to confluence.
- Infect the macrophage monolayer with *M. tuberculosis* at a desired multiplicity of infection (MOI) (e.g., 10:1).
- Incubate for 4-6 hours to allow for phagocytosis.
- Wash the cells three times with warm PBS to remove extracellular bacteria.
- Add fresh complete culture medium containing ^{14}C -trehalose (e.g., 1-5 $\mu\text{Ci/mL}$).
- Incubate for the desired time period (e.g., 24 hours).
- Fractionation:

- Collect the culture supernatant (extracellular fraction).
- Wash the cells with PBS.
- Lyse the macrophages by adding sterile, cold water and incubating for 10 minutes on ice.
- Scrape the cells and transfer the lysate to a centrifuge tube.
- Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet host cell debris.
- Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the intracellular bacteria. The resulting supernatant is the macrophage cytoplasmic fraction.
- The pellet contains the intracellular M. tuberculosis.
- Measure the radioactivity in the extracellular, macrophage cytoplasmic, and intracellular bacterial fractions using a liquid scintillation counter.

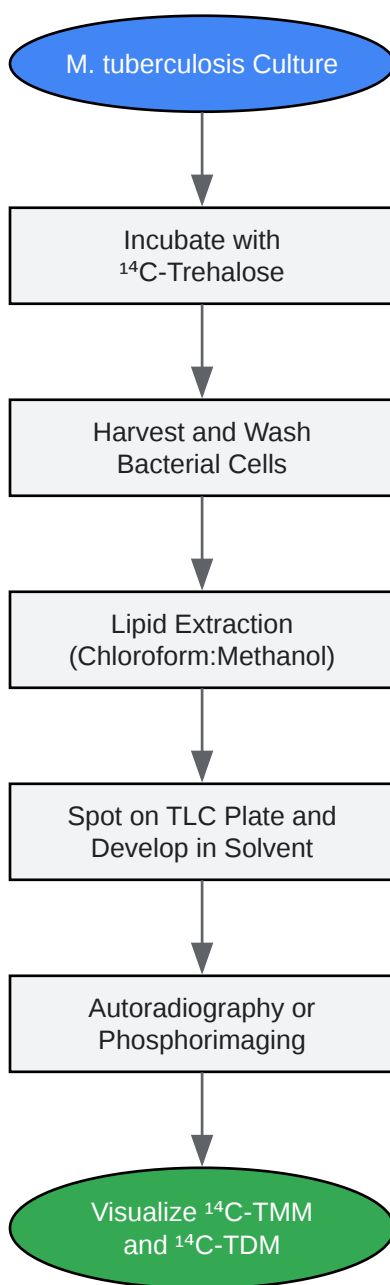
Visualizations

The following diagrams illustrate key pathways and workflows related to the application of ^{14}C -trehalose in tuberculosis research.



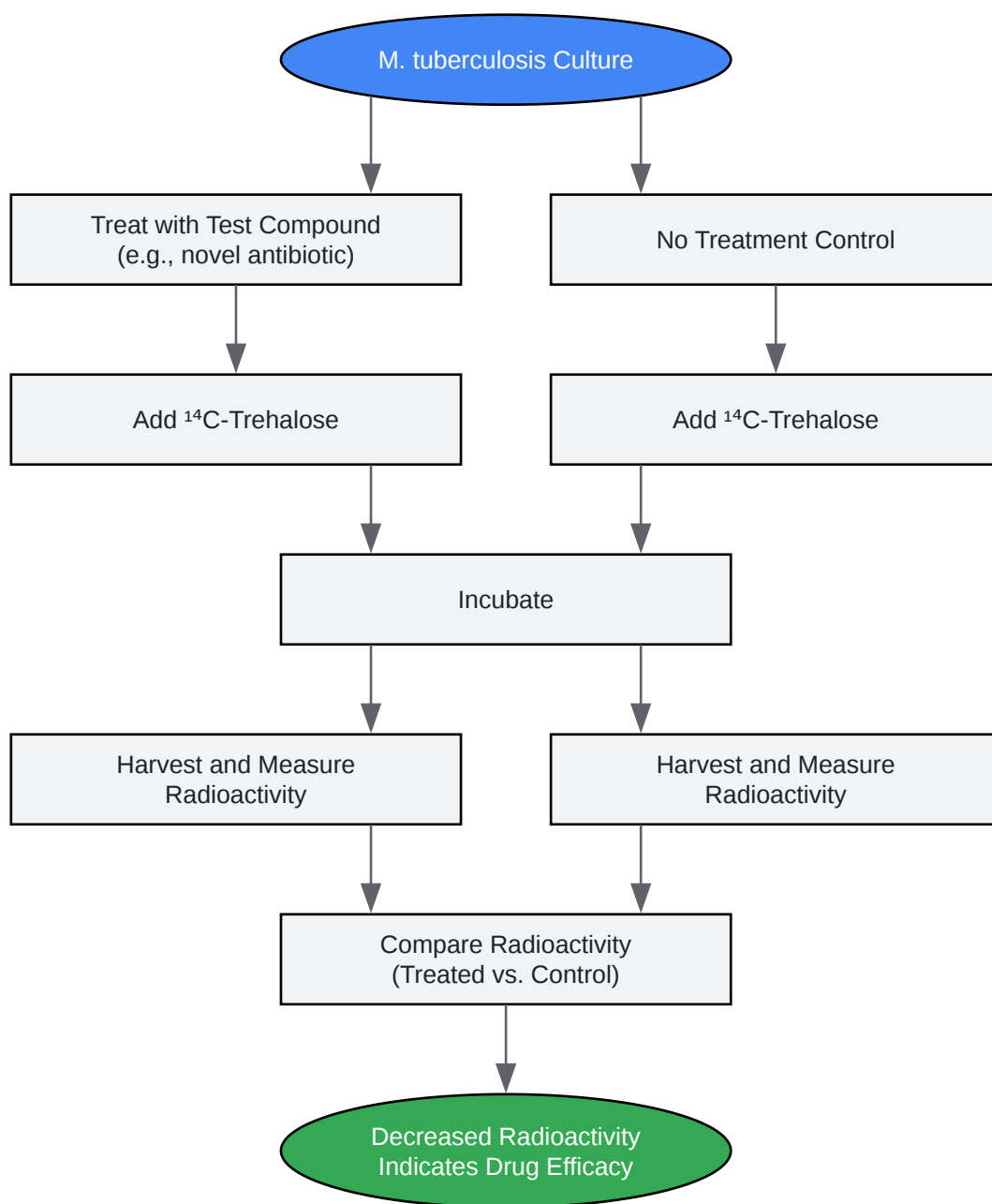
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Caption: Metabolic fate of ^{14}C -trehalose in *Mycobacterium tuberculosis*.



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Caption: Workflow for analysis of ^{14}C -labeled mycobacterial lipids.



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Caption: Workflow for drug efficacy testing using ^{14}C -trehalose.

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